molecular formula C2H2N3Na B1356542 Sodium 1,2,4-triazole CAS No. 43177-42-0

Sodium 1,2,4-triazole

Cat. No.: B1356542
CAS No.: 43177-42-0
M. Wt: 91.05 g/mol
InChI Key: NVMNEWNGLGACBB-UHFFFAOYSA-N
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Description

Sodium 1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms. The 1,2,4-triazole isomer is characterized by the arrangement of nitrogen atoms at positions 1, 2, and 4 in the ring. This compound is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Sodium 1,2,4-triazole primarily targets the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide . This compound’s interaction with this enzyme is key to its biological activity.

Mode of Action

This compound interacts with its target, Carbonic Anhydrase 2, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, which can have downstream effects on biochemical pathways .

Biochemical Pathways

It is known that triazoles can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that this compound may have antifungal properties, although more research is needed to confirm this.

Pharmacokinetics

Triazoles are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target, Carbonic Anhydrase 2. By interacting with this enzyme, this compound may influence a variety of biological processes, potentially leading to various pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with its target . Additionally, the compound’s stability may be affected by factors such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Sodium 1,2,4-triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as catalase by binding to their active sites, thereby inhibiting their activity . This interaction is crucial in studying oxidative stress and other related biochemical processes. Additionally, this compound can form hydrogen bonds and dipole interactions with various biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549, indicating its potential as an anticancer agent . It also affects the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds covalently to the active sites of enzymes like catalase, preventing their normal function . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, this compound can interact with receptors and other proteins, modulating their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that this compound maintains its inhibitory effects on enzymes like catalase over extended periods, making it a valuable tool for long-term biochemical studies . Its stability and degradation must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, this compound can cause toxic or adverse effects, including potential damage to liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes like aromatase, which plays a role in estrogen biosynthesis . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Understanding these interactions is crucial for developing targeted therapies using this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its electron-deficient nature allows it to exhibit excellent electron-transport properties, facilitating its movement within biological systems . This compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. For example, it can be transported into peroxisomes, where it inhibits catalase activity . This localization is directed by targeting signals and post-translational modifications, ensuring that this compound reaches its intended site of action within the cell.

Preparation Methods

Comparison with Similar Compounds

Uniqueness: 1,2,4-Triazole is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. It is more potent in certain applications compared to 1,2,3-triazole and imidazole .

Properties

IUPAC Name

sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNEWNGLGACBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43177-42-0
Record name 1H-1,2,4-Triazole, ion(1-), sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43177-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium 1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043177420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1,2,4-triazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.009
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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